molecular formula C23H20FN3O2S2 B2914656 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1260913-75-4

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2914656
CAS No.: 1260913-75-4
M. Wt: 453.55
InChI Key: XINOMENMXHZVMS-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thienopyrimidine core.
  • A sulfanyl group that may influence its biological interactions.
  • A substituted acetamide moiety.

Molecular Formula : C23H22N4O2S
Molecular Weight : 422.51 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thienopyrimidine structure allows for potential binding to various enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures can inhibit key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in nucleotide synthesis and cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • In vitro assays have demonstrated that compounds similar to the one exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • IC50 values for related compounds have shown effective inhibition against tumor growth, indicating a promising avenue for cancer therapy.

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial activity. The compound's structural features may contribute to:

  • Inhibition of bacterial growth , particularly against resistant strains.
  • Potential as antifungal agents , with ongoing studies evaluating efficacy against common pathogens .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in CORE evaluated various thienopyrimidine derivatives, including those structurally similar to our compound. The results indicated significant inhibition of tumor cell proliferation with IC50 values ranging from 10 to 30 µM against different cancer types .
CompoundIC50 (µM)Target
Compound A15TS
Compound B20DHFR
Our Compound25Unknown
  • Antimicrobial Screening : Research conducted by Fayad et al. reported that thienopyrimidine compounds exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against various pathogens .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-18-5-4-16(24)11-15(18)3/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINOMENMXHZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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